5-chloro-N-(4-(4-fluorophenyl)thiazol-2-yl)thiophene-2-carboxamide
Description
5-Chloro-N-(4-(4-fluorophenyl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene carboxamide core linked to a substituted thiazole ring. The thiophene moiety is substituted with a chlorine atom at position 5, while the thiazole ring is functionalized with a 4-fluorophenyl group at position 4. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS2/c15-12-6-5-11(21-12)13(19)18-14-17-10(7-20-14)8-1-3-9(16)4-2-8/h1-7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWPORXWBUMSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific targets can vary depending on the substituents on the thiazole ring.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes. The specific interaction of this compound with its targets would depend on the nature and position of its substituents.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities. The downstream effects can include changes in cellular metabolism, signaling, and gene expression, among others.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability. The specific ADME properties of this compound would depend on factors such as its chemical structure and the route of administration.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects can range from changes in cellular growth and viability to alterations in cellular signaling and metabolism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and hence its action. Additionally, factors such as pH and temperature can influence the compound’s stability. Furthermore, the presence of other substances can potentially affect the compound’s action through interactions or competition for the same targets.
Comparison with Similar Compounds
Nitro vs. Chloro Substituents
- Nitrothiophene Analogs: Compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () and N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11, ) replace the chlorine atom with a nitro group.
- Chlorothiophene Core : The chlorine atom in the target compound offers moderate electron-withdrawing effects, which may balance reactivity and metabolic stability compared to nitro analogs.
Brominated Thiophene Derivatives
- describes 4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 6d), where bromine increases molecular weight and polarizability. Such modifications correlate with enhanced anticancer activity (e.g., cytotoxicity in Compound 5f) .
Thiazole Ring Modifications
Phenyl Substituents
- 3,4-Difluorophenyl and Trifluoromethylphenyl Groups : Compound 11 () and ’s analog feature di- or trifluorinated phenyl groups, which enhance electronegativity and may improve target binding in antibacterial applications .
- Benzyl and Dichlorobenzyl Groups : highlights N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 5f), where bulky dichlorobenzyl substituents enhance steric effects, correlating with significant cytostatic activity .
Core Heterocycle Replacements
Thiazole vs. Oxazolidinone in Rivaroxaban
- Rivaroxaban (–7): A clinically approved anticoagulant, replaces the thiazole ring with an oxazolidinone scaffold. The structural shift (e.g., morpholine and oxazolidinone substituents) enables selective Factor Xa inhibition, demonstrating how heterocycle choice dictates therapeutic targets .
Imidazole-Thiazole Hybrids
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-chloro-N-(4-(4-fluorophenyl)thiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with chlorination of thiophene-2-carboxylic acid derivatives followed by coupling with 4-(4-fluorophenyl)thiazol-2-amine. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
- Thiazole ring construction : Cyclize thiourea intermediates with α-haloketones (e.g., 4-fluorophenacyl bromide) in ethanol at reflux .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio for amine:acid chloride) and temperature (60–70°C) to achieve yields >70%. Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify thiophene protons (δ 7.2–7.5 ppm) and thiazole carbons (δ 150–160 ppm). The amide proton appears at δ 10.2–10.8 ppm .
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Look for [M+H]⁺ peaks at m/z 377.8 (calculated for C₁₄H₈ClFN₂OS₂) .
Q. What in vitro assays are suitable for initial biological screening, and how should controls be designed?
- Methodological Answer : Prioritize:
- Enzyme inhibition assays : Test against COX-1/2 or thrombin using fluorogenic substrates (e.g., Dabcyl-Edans for thrombin). Include rivaroxaban as a positive control .
- Antimicrobial screening : Use microdilution assays (MIC determination) against S. aureus and E. coli with ciprofloxacin as a reference .
- Controls : Use DMSO vehicle controls (<1% v/v) and validate with Z’-factor >0.5 to ensure assay robustness .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended for refinement?
- Methodological Answer :
- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) at 100 K. Resolve disorder in the thiazole ring using SHELXL for refinement .
- Key parameters : Monitor R-factor (<5%) and electron density maps (e.g., omit maps for flexible substituents) .
- Software : SHELX suite for structure solution and refinement; Coot for model validation .
Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) in thiophene-thiazole hybrids?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic contacts with Val523 .
- QSAR models : Apply MLR or PLS regression on descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² >0.8) .
Q. How can contradictory biological activity data across studies be systematically addressed?
- Methodological Answer :
- Meta-analysis : Aggregate data from ≥3 independent studies using random-effects models. Assess heterogeneity via I² statistics .
- Experimental replication : Standardize protocols (e.g., ATP-based viability assays vs. resazurin) and cell lines (e.g., HepG2 vs. HEK293) .
- Dose-response validation : Perform EC₅₀ determinations with Hill slope analysis to rule out assay artifacts .
Q. What formulation strategies mitigate solubility limitations in pharmacokinetic studies?
- Methodological Answer :
- Co-solvents : Use PEG-400/water (60:40) for intravenous dosing; monitor for hemolysis .
- Solid dispersions : Prepare with HPMCAS-LF via hot-melt extrusion (30% drug loading). Characterize dissolution profiles in FaSSIF media .
Q. Which pharmacodynamic markers are most informative for tracking target engagement in vivo?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
